Enhanced Lipophilicity Over Non-Fluorinated Analogs
3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid demonstrates a substantially higher computed octanol-water partition coefficient (logP) compared to its non-fluorinated counterpart, 3-amino-3-phenylpropanoic acid. The trifluoromethyl group increases lipophilicity, which is a critical determinant of passive membrane permeability and target engagement in drug discovery [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | 1.48 – 2.88 (multiple computed values) |
| Comparator Or Baseline | 3-Amino-3-phenylpropanoic acid: -1.39 |
| Quantified Difference | ΔLogP ≈ +2.8 to +4.2 |
| Conditions | Computed by XLogP3 or ACD/Labs algorithms |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability and potential oral bioavailability, making the trifluoromethylated analog a superior scaffold for CNS and intracellular targets.
- [1] ChemBase. (n.d.). (3S)-3-amino-3-phenylpropanoic acid (Compound Data). Retrieved from https://www.chembase.cn View Source
